![molecular formula C14H21ClN2 B13733599 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a palladium-catalyzed hydrogenation reaction. For example, tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate can be hydrogenated using wet Pd/C in a tetrahydrofuran (THF) solution under an argon atmosphere at 40°C for 40 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazaspiro compounds.
Applications De Recherche Scientifique
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties
Mécanisme D'action
The mechanism of action of 9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 9-benzyl-5,9-diazaspiro[2.6]nonane-5-carboxylate
- 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
- 2,7-Diazaspiro[4.4]nonane derivatives
Uniqueness
9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of benzyl and diaza groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H21ClN2 |
|---|---|
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
4-benzyl-4,7-diazaspiro[2.6]nonane;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-9-8-14(16)6-7-14;/h1-5,15H,6-12H2;1H |
Clé InChI |
OWJATTQCNYILNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCNCCN2CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


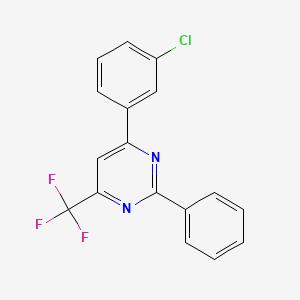


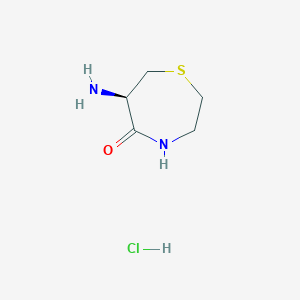
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)

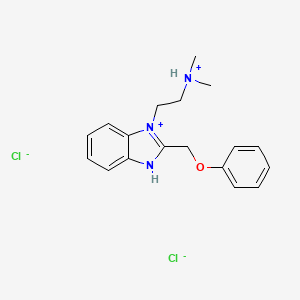


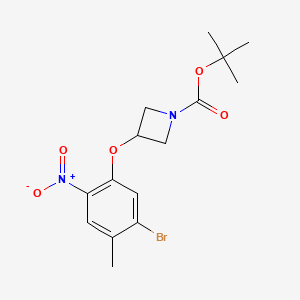
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
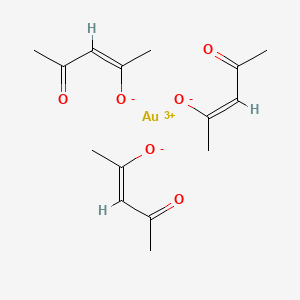
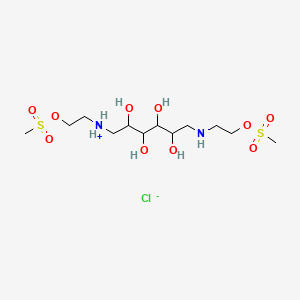
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
